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Compound of Interest

Compound Name: 3-Iodo-4-methylbenzoic acid

Cat. No.: B303332 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR) data for 3-Iodo-4-methylbenzoic acid. The information is presented in a structured

format to facilitate easy access and comparison for research and development purposes.

Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 3-Iodo-4-methylbenzoic
acid.

¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

8.31 s 1H - H-2

7.85 d 1H 8.00 H-6

7.45 d 1H 8.00 H-5

2.44 s 3H - -CH₃
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Note: The assignment of the aromatic protons is based on typical chemical shift patterns for

substituted benzoic acids.

¹³C NMR Data
While experimental ¹³C NMR data for 3-Iodo-4-methylbenzoic acid is not readily available in

the searched literature, predictive models and data from similar structures can provide

estimated chemical shifts. The following are predicted values and typical ranges for the carbon

environments in this molecule.

Carbon Atom Predicted Chemical Shift (δ) ppm

-COOH ~167

C-4 ~143

C-3 ~95

C-1 ~133

C-2 ~140

C-6 ~131

C-5 ~130

-CH₃ ~23

Note: These are estimated values and may differ from experimental results. The chemical shifts

of aromatic carbons are influenced by the combined electronic effects of the iodo, methyl, and

carboxylic acid substituents.

Experimental Protocol: NMR Spectroscopy of Small
Organic Molecules
The following is a generalized protocol for the acquisition of NMR spectra for small organic

molecules like 3-Iodo-4-methylbenzoic acid.

1. Sample Preparation:
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Weigh approximately 5-10 mg of the purified 3-Iodo-4-methylbenzoic acid.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in

a clean, dry vial.

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if

necessary.

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. The solution

height in the tube should be approximately 4-5 cm.

Cap the NMR tube securely.

2. NMR Spectrometer Setup:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

Place the sample in the NMR magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and

symmetrical lock signal.

3. ¹H NMR Spectrum Acquisition:

Load a standard one-pulse proton experiment.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-5 seconds).

Acquire the Free Induction Decay (FID).

Process the FID by applying a Fourier transform, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

4. ¹³C NMR Spectrum Acquisition:
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Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance

of the ¹³C isotope (e.g., 1024 or more).

Acquire the FID.

Process the FID similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the NMR data of 3-Iodo-4-
methylbenzoic acid.

NMR Data Interpretation Workflow for 3-Iodo-4-methylbenzoic acid

¹H NMR Analysis ¹³C NMR Analysis

Chemical Shifts (ppm)
- Aromatic region (7.4-8.4 ppm)

- Methyl region (~2.4 ppm)

Proposed Structure:
3-Iodo-4-methylbenzoic acid

Proton Environments

Integration
- 3 aromatic protons (1H each)

- 1 methyl group (3H)

Proton Count

Multiplicity
- Singlets (s)
- Doublets (d)

Neighboring Protons

Coupling Constants (J)
- Ortho-coupling (~8 Hz)

Connectivity

Chemical Shifts (ppm)
- Carboxyl (~167 ppm)

- Aromatic (95-145 ppm)
- Methyl (~23 ppm)

Carbon Environments

Number of Signals
- Expect 8 distinct signals

(unless accidental overlap)

Unique Carbons

Structure Confirmation

Click to download full resolution via product page
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Caption: Logical workflow for the structural elucidation of 3-Iodo-4-methylbenzoic acid using

NMR data.

To cite this document: BenchChem. [In-depth Technical Guide: NMR Data of 3-Iodo-4-
methylbenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b303332#3-iodo-4-methylbenzoic-acid-nmr-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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